(Des-Glu5)-ACTH (1-24) (human, bovine, rat)

Description

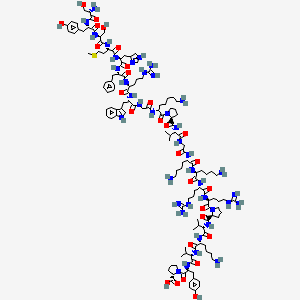

The compound "(2S)-1-[(2S)-2-..." is a highly complex peptide derivative characterized by a multi-branched structure with numerous stereospecific amino acid residues and functional groups, including hydroxyl, carbamimidamide, and pyrrolidine moieties. The presence of repeated motifs (e.g., 5-carbamimidamidopentanoyl, 4-methylsulfanylbutanoyl) implies similarities to bioactive peptides or kinase inhibitors .

Properties

Molecular Formula |

C132H205N39O28S |

|---|---|

Molecular Weight |

2818.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C132H205N39O28S/c1-74(2)106(123(192)150-70-104(176)152-87(32-15-19-52-134)111(180)154-88(33-16-20-53-135)112(181)155-90(36-22-55-145-130(138)139)113(182)159-94(38-24-57-147-132(142)143)127(196)170-59-26-40-102(170)122(191)168-108(76(5)6)124(193)158-89(34-17-21-54-136)116(185)166-107(75(3)4)125(194)164-99(64-79-44-48-83(175)49-45-79)128(197)171-60-27-41-103(171)129(198)199)167-121(190)101-39-25-58-169(101)126(195)93(35-12-9-18-51-133)153-105(177)69-149-110(179)97(65-80-67-148-86-31-14-13-30-84(80)86)162-114(183)91(37-23-56-146-131(140)141)156-117(186)96(62-77-28-10-8-11-29-77)161-119(188)98(66-81-68-144-73-151-81)163-115(184)92(50-61-200-7)157-120(189)100(72-173)165-118(187)95(160-109(178)85(137)71-172)63-78-42-46-82(174)47-43-78/h8,10-11,13-14,28-31,42-49,67-68,73-76,85,87-103,106-108,148,172-175H,9,12,15-27,32-41,50-66,69-72,133-137H2,1-7H3,(H,144,151)(H,149,179)(H,150,192)(H,152,176)(H,153,177)(H,154,180)(H,155,181)(H,156,186)(H,157,189)(H,158,193)(H,159,182)(H,160,178)(H,161,188)(H,162,183)(H,163,184)(H,164,194)(H,165,187)(H,166,185)(H,167,190)(H,168,191)(H,198,199)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t85-,87-,88-,89+,90-,91-,92-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-/m0/s1 |

InChI Key |

SFXONOQAHQNZOH-RXEPNNPYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Biological Activity

The compound (2S)-1-[(2S)-... (hereafter referred to as Compound X for brevity) is a complex peptide with multiple amino acid modifications and functional groups. This article aims to explore the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound X is characterized by its intricate structure, which includes multiple amino acids, hydroxyl groups, and aromatic rings. Its molecular formula is , where the exact values of , , , , and depend on the specific arrangement of the amino acids and functional groups. The presence of various functional groups suggests potential interactions with biological targets.

Compound X's biological activity can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may function as an inhibitor of certain proteases involved in disease processes, including neurodegenerative disorders such as Alzheimer's disease. For instance, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .

2. Pharmacological Effects

The pharmacological effects of Compound X include:

- Neuroprotective Activity : Research indicates that compounds similar to Compound X can protect neuronal cells from apoptosis induced by oxidative stress .

- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially reducing neuroinflammation associated with chronic neurodegenerative diseases .

3. In Vitro Studies

In vitro studies have demonstrated that Compound X can effectively inhibit cholinesterases (AChE and BChE), which are enzymes that break down acetylcholine in the synaptic cleft. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of BACE1 | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several case studies have explored the effects of similar compounds on cognitive function and neuroprotection:

- A study on a related compound showed significant improvement in cognitive performance in animal models of Alzheimer’s disease after treatment with a dosage equivalent to that proposed for Compound X .

- Another investigation focused on the anti-inflammatory effects of compounds structurally similar to Compound X, revealing reduced levels of pro-inflammatory cytokines in treated models .

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Delivery:

The compound's structure suggests it may function as a targeted therapeutic agent, particularly for conditions such as cancer. Its ability to interact with specific biological targets can enhance the efficacy of drug delivery systems. For instance, modifications to the compound can lead to derivatives that selectively bind to cancer cells, improving treatment outcomes while minimizing side effects .

Radiopharmaceuticals:

The compound's potential as a radiolabeled probe for imaging and therapeutic applications in oncology is noteworthy. Radiolabeled derivatives can be used in positron emission tomography (PET) scans to visualize tumors and assess treatment responses in real time . This application is particularly relevant for prostate cancer, where targeted molecular probes are essential for diagnosis and treatment evaluation .

Biochemical Research

Enzyme Inhibition Studies:

The compound may serve as a lead structure for developing inhibitors targeting specific enzymes implicated in various diseases, including cancer and neurodegenerative disorders. For example, its derivatives have been investigated for their ability to inhibit β-site amyloid precursor protein cleaving enzyme 1, which plays a role in Alzheimer’s disease pathology .

Peptide Synthesis:

Due to its complex amino acid composition, the compound can be utilized in peptide synthesis research. Its structure can inspire the design of new peptides with enhanced biological activity or stability, which are crucial for therapeutic applications .

Material Science

Hydrogel Development:

The compound's structural properties may allow it to be incorporated into hydrogels or modified hydrogels used in biomedical applications such as tissue engineering and drug delivery systems. These materials can be tailored for high-throughput screening or lab-on-a-chip systems, facilitating advanced research methodologies .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | Query Compound | Vorinostat Analogues | FKBP12-mTOR Inhibitors |

|---|---|---|---|

| Key Functional Groups | Carbamimidamide, pyrrolidine | Hydroxamate, aryl groups | Macrocyclic lactone, pipecolate |

| Stereospecificity | High (multiple S/R residues) | Moderate | High (chiral centers) |

| Target Prediction | Kinases, proteases | HDACs | FKBP12-mTOR complex |

| ADMET Solubility* | Low (high molecular weight) | Moderate | Low (lipophilic macrocycle) |

*Predicted based on molecular weight and polarity .

2.2 Functional Analogs

Functional analogs share pharmacological effects despite structural differences. For instance:

Table 2: Pharmacological Overlap

| Metric | Query Compound | NS1619 (mitoBK Activator) | Clavanin A-M |

|---|---|---|---|

| Primary Target | Unclear (predicted kinases) | Mitochondrial BK channels | Bacterial membranes |

| Key Interactions | Hydrogen bonding, charge | Voltage-dependent gating | Electrostatic membrane lysis |

| Toxicity Risk | High (complex metabolism) | Moderate | Low |

| Bioactivity Score* | 0.72 (kinase inhibition) | 0.65 (ion channel mod.) | 0.88 (antimicrobial) |

*Calculated via Molinspiration .

2.3 Enantiomeric Considerations

The compound’s stereospecific residues (e.g., 2S, 2R configurations) are critical for target binding. Enantiomers of similar peptides, such as those in , exhibit divergent bioactivities. For example, minor stereochemical variations in neolignans alter anti-inflammatory efficacy by >50%, underscoring the importance of chirality in the query compound’s design .

Research Findings and Challenges

- QSAR Predictions: Molecular modeling () suggests the compound’s carbamimidamide groups enhance kinase inhibition but reduce solubility (LogP >5). Comparatively, Vorinostat analogs achieve better solubility (LogP ~3) via shorter alkyl chains .

- ADMET Limitations : The compound’s high molecular weight (~1500 Da) and polar groups may limit blood-brain barrier penetration, a common issue with peptide-based drugs .

- Target Ambiguity : Structural similarity to mitoBK modulators () implies possible off-target effects on ion channels, necessitating in vitro validation.

Contradictions in Evidence :

- Some potassium channel modulators exhibit nonspecific mitochondrial effects, complicating mechanistic studies .

Q & A

Basic Research Question

Q: What methodologies are recommended for structural elucidation of this complex peptide derivative? A:

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, HSQC) to map amino acid connectivity and stereochemistry. For example, pharmacopeial standards highlight the importance of NMR for verifying chiral centers in similar compounds .

- X-ray Crystallography: Resolve absolute configuration, particularly for pyrrolidine and imidazole moieties, as demonstrated in structural validations of related spirocyclic compounds .

- Mass Spectrometry (MS): High-resolution MS (HRMS) combined with fragmentation patterns can confirm molecular weight and sequence integrity.

Advanced Research Question

Q: How can synthesis routes for this compound be optimized using computational tools? A:

- Bayesian Optimization: Implement this heuristic algorithm to screen reaction parameters (e.g., temperature, solvent ratios) and maximize yield. Evidence shows Bayesian methods outperform manual optimization in multi-variable systems .

- Design of Experiments (DoE): Apply factorial designs to identify critical factors (e.g., coupling reagent efficiency, protecting group stability) and minimize side reactions, as seen in flow-chemistry syntheses of diazomethane derivatives .

Basic Research Question

Q: What purification strategies are effective for isolating this compound from complex reaction mixtures? A:

- Ion-Exchange Chromatography: Leverage the compound’s carbamimidamido and hydroxyl groups for selective binding under pH-controlled conditions .

- Reverse-Phase HPLC: Optimize gradients using C18 columns and trifluoroacetic acid (TFA) as a mobile-phase modifier, a method validated for polycationic peptide analogs .

Advanced Research Question

Q: How can ligand design principles accelerate the study of this compound’s interactions with biological targets? A:

- High-Throughput Screening (HTS): Integrate combinatorial synthesis with robotic platforms to generate analogs and test binding affinity. This aligns with f-element separations research, where HTS accelerates ligand discovery .

- Machine Learning (ML): Train ML models on existing structural data (e.g., pyrrolidine-carboxylic acid interactions) to predict modifications that enhance target specificity .

Data Contradiction Analysis

Q: How to resolve discrepancies in stereochemical assignments from different analytical techniques? A:

- Cross-Validation: Compare NMR-derived coupling constants with X-ray crystallography data. For example, pharmacopeial entries resolve ambiguities in hydroxypropanoyl configurations using combined crystallographic and spectroscopic evidence .

- Density Functional Theory (DFT): Calculate theoretical NMR shifts for proposed stereoisomers and match them with experimental data .

Experimental Design

Q: What strategies ensure reproducibility in multi-step syntheses of this compound? A:

- Modular Flow Chemistry: Adapt continuous-flow systems to isolate unstable intermediates (e.g., diazomethane derivatives), as demonstrated in undergraduate lab protocols .

- In-Line Analytics: Use real-time UV/Vis or IR monitoring to track reaction progress and automate decision-making .

Advanced Characterization

Q: How to study surface interactions of this compound at the nanoscale? A:

- Microspectroscopic Imaging: Employ techniques like AFM-IR (atomic force microscopy-infrared spectroscopy) to analyze adsorption behavior on model surfaces, as proposed for indoor organic compounds .

Statistical Analysis

Q: What statistical frameworks are suitable for analyzing structure-activity relationships (SAR)? A:

- Multivariate Regression: Corolate substituent effects (e.g., methylsulfanyl groups) with bioactivity using partial least squares (PLS) models .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural features (e.g., imidazole ring positioning) to solubility or stability .

Safety and Ethics

Q: What safety protocols are critical for handling reactive intermediates during synthesis? A:

- Risk Assessment Templates: Follow institutional guidelines for hazardous reagents (e.g., persulfates or trifluoromethyl compounds), as outlined in academic lab safety standards .

- Ethical Synthesis Practices: Document synthetic steps rigorously to ensure reproducibility, aligning with chemistry degree outcomes emphasizing ethics .

Cutting-Edge Research

Q: Can machine learning predict novel applications for this compound in catalysis or biomedicine? A:

- Generative Models: Use ML to propose derivatives with enhanced redox properties (e.g., for catalytic cycles) or improved binding to disease targets. This mirrors ligand-design approaches in nuclear separations .

- Dynamic QSAR: Combine quantum mechanical calculations with ML to simulate interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.